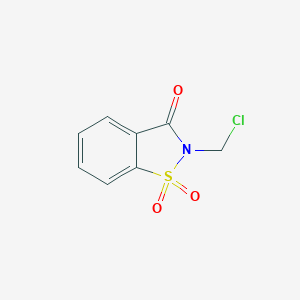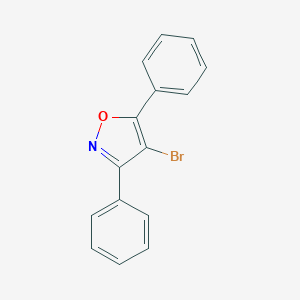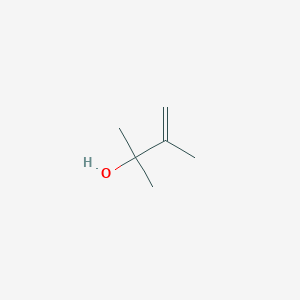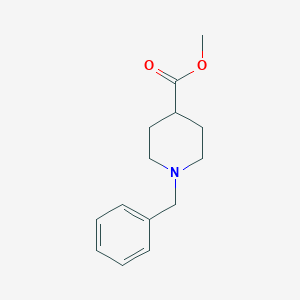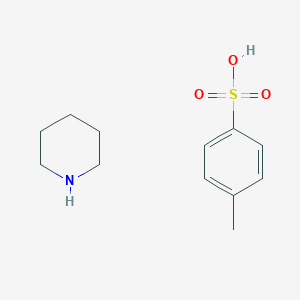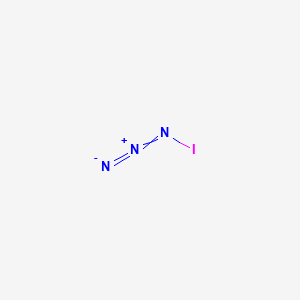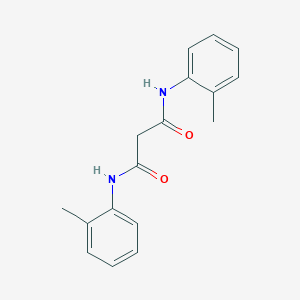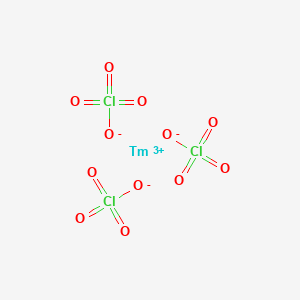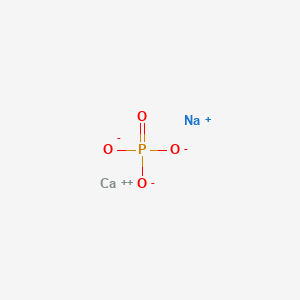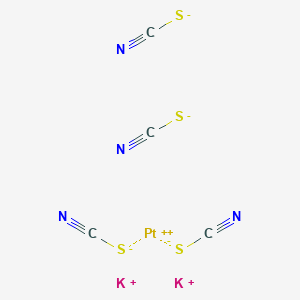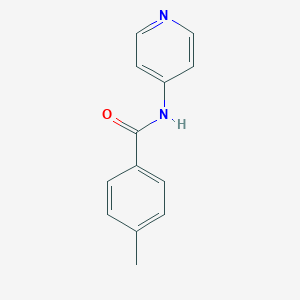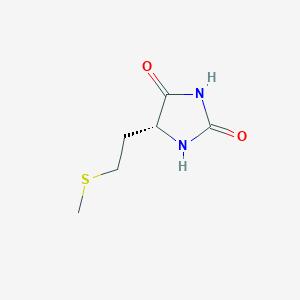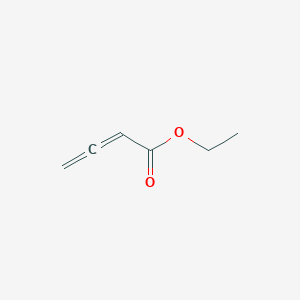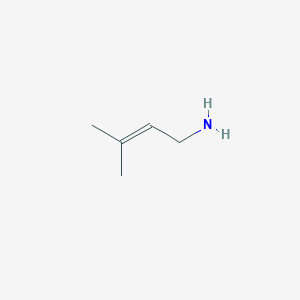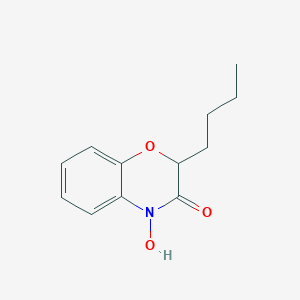
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one, also known as DIBOA, is a natural compound found in plants belonging to the Poaceae family, such as maize, wheat, and rye. This compound has been the subject of scientific research due to its potential applications in various fields, including agriculture, medicine, and environmental protection.
Mecanismo De Acción
The mechanism of action of 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. For example, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has also been shown to inhibit the activity of glutathione S-transferase, an enzyme involved in the detoxification of xenobiotics.
Efectos Bioquímicos Y Fisiológicos
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to have various biochemical and physiological effects. In plants, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to inhibit the activity of enzymes involved in the synthesis of chlorophyll and other pigments, leading to a reduction in photosynthesis and growth. In insects, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to inhibit the activity of enzymes involved in the detoxification of xenobiotics, leading to increased susceptibility to insecticides. In mammals, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to have anti-inflammatory and antioxidant properties, which can be beneficial for treating various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one in lab experiments include its natural origin, its low toxicity, and its potential applications in various fields. However, the limitations of using 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one include its low solubility in water and its instability in acidic conditions. These limitations can be overcome by using appropriate solvents and optimizing the reaction conditions.
Direcciones Futuras
There are many future directions for the study of 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one. In agriculture, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one can be further studied for its allelopathic effects and its potential to reduce the use of herbicides. In medicine, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one can be further studied for its anticancer properties and its potential to treat various diseases. In environmental protection, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one can be further studied for its potential to reduce the use of synthetic pesticides and herbicides. Overall, the study of 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has the potential to lead to new discoveries and applications in various fields.
Métodos De Síntesis
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one can be synthesized from 2-aminophenol and butyraldehyde through a condensation reaction. The reaction is catalyzed by acid and occurs in the presence of a solvent such as ethanol or methanol. The yield of 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reactants.
Aplicaciones Científicas De Investigación
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been studied for its potential applications in various fields. In agriculture, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to have allelopathic effects, which means it can inhibit the growth of other plants. This property can be utilized to control weeds and reduce the use of herbicides. 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has also been shown to have insecticidal and antifungal properties, which can be used to protect crops from pests and diseases.
In medicine, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been studied for its anticancer properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has also been shown to have anti-inflammatory and antioxidant properties, which can be beneficial for treating various diseases, such as arthritis and cardiovascular diseases.
In environmental protection, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been studied for its potential to reduce the use of pesticides and herbicides. By utilizing 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one as a natural herbicide, the amount of synthetic herbicides used can be reduced, thus reducing the environmental impact of agriculture.
Propiedades
Número CAS |
13212-62-9 |
|---|---|
Nombre del producto |
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one |
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
2-butyl-4-hydroxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C12H15NO3/c1-2-3-7-11-12(14)13(15)9-6-4-5-8-10(9)16-11/h4-6,8,11,15H,2-3,7H2,1H3 |
Clave InChI |
GJHDKZXQOXNSJC-UHFFFAOYSA-N |
SMILES |
CCCCC1C(=O)N(C2=CC=CC=C2O1)O |
SMILES canónico |
CCCCC1C(=O)N(C2=CC=CC=C2O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



